butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid;styrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

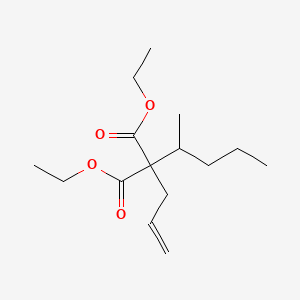

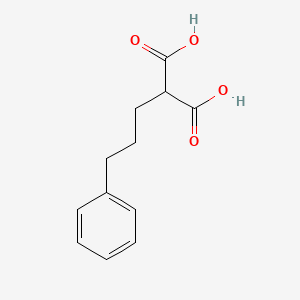

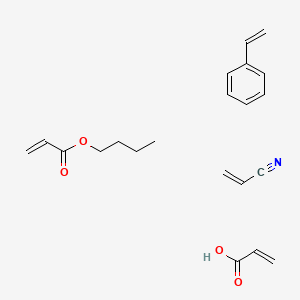

Butyl prop-2-enoate: , prop-2-enenitrile , prop-2-enoic acid , and styrene are organic compounds with diverse applications in various fields. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a sharp, pungent odor. It is used in the production of polymers and copolymers. Prop-2-enenitrile, commonly known as acrylonitrile, is a colorless liquid with a pungent odor, used primarily in the production of synthetic fibers, plastics, and rubber. Prop-2-enoic acid, also known as acrylic acid, is a colorless liquid with a characteristic acrid odor, used in the manufacture of plastics, coatings, and adhesives. Styrene is a colorless, oily liquid with a sweet smell, used in the production of polystyrene plastics and resins.

Métodos De Preparación

Butyl Prop-2-enoate

Butyl prop-2-enoate is synthesized through the esterification of acrylic acid and n-butanol. This reaction is typically catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Prop-2-enenitrile

Prop-2-enenitrile is produced industrially through the ammoxidation of propylene. This process involves the reaction of propylene, ammonia, and air in the presence of a catalyst, typically phosphorus molybdenum bismuth or antimony iron, at high temperatures (400-500°C) and atmospheric pressure .

Prop-2-enoic Acid

Prop-2-enoic acid is produced by the oxidation of propylene. The process involves the catalytic oxidation of propylene in the presence of air or oxygen, using catalysts such as silver or copper .

Styrene

Styrene is produced by the dehydrogenation of ethylbenzene. This process involves the catalytic removal of hydrogen from ethylbenzene at high temperatures (600-650°C) using iron oxide-based catalysts .

Análisis De Reacciones Químicas

Butyl Prop-2-enoate

Butyl prop-2-enoate undergoes polymerization reactions to form polybutyl acrylate. It can also participate in copolymerization with other monomers such as styrene and vinyl acetate .

Prop-2-enenitrile

Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile. It can also undergo hydrolysis to form acrylamide and acrylic acid .

Prop-2-enoic Acid

Prop-2-enoic acid can undergo polymerization to form polyacrylic acid. It can also participate in esterification reactions to form various esters, such as butyl prop-2-enoate .

Styrene

Styrene undergoes polymerization to form polystyrene. It can also participate in copolymerization with other monomers such as butadiene and acrylonitrile .

Aplicaciones Científicas De Investigación

Butyl Prop-2-enoate

Butyl prop-2-enoate is used in the production of polymers and copolymers for applications in adhesives, coatings, and sealants. It is also used in the manufacture of inks, resins, and packaging materials .

Prop-2-enenitrile

Prop-2-enenitrile is used in the production of synthetic fibers such as acrylic fibers. It is also used in the manufacture of plastics, rubber, and adhesives .

Prop-2-enoic Acid

Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in products such as diapers and sanitary napkins. It is also used in the manufacture of coatings, adhesives, and sealants .

Styrene

Styrene is used in the production of polystyrene, which is used in a wide range of applications including packaging, insulation, and disposable containers. It is also used in the manufacture of resins and rubber .

Mecanismo De Acción

Butyl Prop-2-enoate

Butyl prop-2-enoate exerts its effects through polymerization, where the vinyl group undergoes radical polymerization to form long polymer chains .

Prop-2-enenitrile

Prop-2-enenitrile exerts its effects through polymerization, where the nitrile group undergoes radical polymerization to form polyacrylonitrile .

Prop-2-enoic Acid

Prop-2-enoic acid exerts its effects through polymerization, where the carboxyl group undergoes radical polymerization to form polyacrylic acid .

Styrene

Styrene exerts its effects through polymerization, where the vinyl group undergoes radical polymerization to form polystyrene .

Comparación Con Compuestos Similares

Butyl Prop-2-enoate

Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its longer alkyl chain, which imparts greater flexibility and lower volatility .

Prop-2-enenitrile

Similar compounds include methacrylonitrile and ethyl prop-2-enenitrile. Prop-2-enenitrile is unique due to its higher reactivity and ability to form high-strength fibers .

Prop-2-enoic Acid

Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its ability to form superabsorbent polymers .

Styrene

Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene is unique due to its ability to form transparent and rigid polymers .

Propiedades

Número CAS |

25586-25-8 |

|---|---|

Fórmula molecular |

C21H27NO4 |

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid;styrene |

InChI |

InChI=1S/C8H8.C7H12O2.C3H3N.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3-4;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2;2H,1H2,(H,4,5) |

Clave InChI |

UPMATSCYHGMGSE-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1.C=CC(=O)O |

SMILES canónico |

CCCCOC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1.C=CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1619381.png)